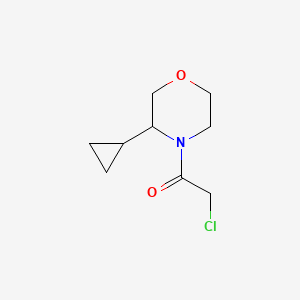

2-Chloro-1-(3-cyclopropylmorpholin-4-yl)ethan-1-one

CAS No.: 1427379-31-4

Cat. No.: VC3016282

Molecular Formula: C9H14ClNO2

Molecular Weight: 203.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1427379-31-4 |

|---|---|

| Molecular Formula | C9H14ClNO2 |

| Molecular Weight | 203.66 g/mol |

| IUPAC Name | 2-chloro-1-(3-cyclopropylmorpholin-4-yl)ethanone |

| Standard InChI | InChI=1S/C9H14ClNO2/c10-5-9(12)11-3-4-13-6-8(11)7-1-2-7/h7-8H,1-6H2 |

| Standard InChI Key | CVOKSRFENACETI-UHFFFAOYSA-N |

| SMILES | C1CC1C2COCCN2C(=O)CCl |

| Canonical SMILES | C1CC1C2COCCN2C(=O)CCl |

Introduction

2-Chloro-1-(3-cyclopropylmorpholin-4-yl)ethan-1-one is an organic compound with the molecular formula C9H14ClNO2 and a molecular weight of 203.67 g/mol. It belongs to a class of compounds containing a morpholine ring substituted with a cyclopropyl group and a chloroacetyl moiety. This compound has gained attention for its applications in organic synthesis, medicinal chemistry, and industrial processes.

Synthesis

The synthesis of 2-Chloro-1-(3-cyclopropylmorpholin-4-yl)ethan-1-one involves the reaction of 3-cyclopropylmorpholine with chloroacetyl chloride under controlled conditions. The process typically employs a solvent such as dichloromethane and a base like triethylamine to neutralize the acidic by-products.

Reaction Scheme:

Key parameters for the reaction include:

-

Solvent: Dichloromethane

-

Base: Triethylamine

-

Reaction Temperature: Room temperature or slightly elevated

-

Reaction Time: Several hours, depending on conditions

Chemical Reactivity

The compound exhibits versatile reactivity due to the electrophilic nature of the carbon atom adjacent to the chlorine atom in the chloroacetyl group. Common reactions include:

-

Nucleophilic Substitution:

-

The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alcohols.

-

Example: Reaction with primary amines to form amide derivatives.

-

-

Hydrolysis:

-

In acidic or basic conditions, hydrolysis yields corresponding carboxylic acids or alcohols.

-

-

Oxidation and Reduction:

-

Oxidation can modify the ketone group, while reduction may yield alcohol derivatives.

-

These reactions make it a valuable intermediate in organic synthesis.

Applications

5.1 In Organic Synthesis

2-Chloro-1-(3-cyclopropylmorpholin-4-yl)ethan-1-one serves as a building block in synthesizing more complex organic molecules, particularly those containing morpholine derivatives.

5.2 In Medicinal Chemistry

The compound is studied for its potential biological activities:

-

Enzyme inhibition or activation

-

Modulation of cellular pathways

-

Precursor for drug development targeting specific molecular pathways

5.3 Industrial Applications

It is used in specialty chemical production, including agrochemicals and polymer additives.

Safety Considerations

The compound is classified as harmful and corrosive under GHS standards:

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage)

-

Precautionary Measures: Use personal protective equipment (PPE), avoid inhalation or skin contact, and handle in a well-ventilated area.

Research Implications and Future Directions

The unique structure of 2-Chloro-1-(3-cyclopropylmorpholin-4-yl)ethan-1-one makes it an interesting candidate for further exploration in:

-

Drug discovery programs focusing on enzyme inhibitors.

-

Development of advanced materials incorporating morpholine derivatives.

-

Studies on its reactivity to design novel organic transformations.

Further research could also explore its pharmacokinetics, toxicity profile, and long-term environmental impact.

This comprehensive review highlights the significance of 2-Chloro-1-(3-cyclopropylmorpholin-4-yl)ethan-1-one in various scientific domains, offering insights into its properties, synthesis, applications, and safety considerations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume